pf-9184
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACSWBJQLLJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of PF-9184: A Potent and Selective mPGES-1 Inhibitor for Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three enzymes acting in succession: phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases. The inducible microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme in this cascade, and its expression is upregulated during inflammatory processes. This makes mPGES-1 a prime therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide details the discovery and characterization of PF-9184, a potent and highly selective inhibitor of human mPGES-1.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in a variety of enzymatic and cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against mPGES-1
| Enzyme Source | IC50 (nM) | Reference(s) |
| Recombinant Human mPGES-1 | 16.5 | [1][2][3] |
| Recombinant Rat mPGES-1 | 1080 | [1][2] |
Table 2: Selectivity of this compound for mPGES-1 over COX Enzymes
| Enzyme | Selectivity Fold (over human mPGES-1) | Reference(s) |
| Cyclooxygenase-1 (COX-1) | >6500 | [1] |
| Cyclooxygenase-2 (COX-2) | >6500 | [1] |
Table 3: Inhibition of PGE2 Synthesis by this compound in Cellular and Whole Blood Assays
| Assay System | Stimulant | IC50 (µM) | Reference(s) |
| IL-1β-stimulated Human Synovial Fibroblasts | Interleukin-1β (IL-1β) | 0.4 - 5 | [3] |
| LPS-treated Human Whole Blood | Lipopolysaccharide (LPS) | ~5 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches used for its characterization, the following diagrams illustrate the relevant biological pathway and a general workflow for inhibitor screening.
Caption: The arachidonic acid cascade leading to PGE2 synthesis and the point of intervention by this compound.
Caption: A generalized workflow for the identification and characterization of mPGES-1 inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard techniques used in the field.
Recombinant Human mPGES-1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1.
-
Materials:
-
Recombinant human mPGES-1 (expressed in a suitable system, e.g., E. coli or insect cells)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., 1 M HCl)
-
PGE2 ELISA kit
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH (final concentration ~2.5 mM), and the desired concentration of this compound or vehicle (DMSO).
-
Add the recombinant human mPGES-1 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Initiate the enzymatic reaction by adding the PGH2 substrate (final concentration ~5-10 µM).
-
Allow the reaction to proceed for a short duration (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of mPGES-1 activity at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
IL-1β-Stimulated PGE2 Synthesis in Human Synovial Fibroblasts
This cell-based assay assesses the ability of this compound to inhibit PGE2 production in a more physiologically relevant context.
-
Materials:
-
Human synovial fibroblasts (primary culture or cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interleukin-1β (IL-1β)
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit
-
-
Procedure:
-
Culture human synovial fibroblasts to near confluence in appropriate cell culture plates.
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal PGE2 production.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-1β (e.g., 1-10 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 synthesis.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit.
-
Determine the IC50 value for the inhibition of IL-1β-induced PGE2 synthesis.
-
Human Whole Blood Assay for PGE2 Inhibition
This ex vivo assay evaluates the efficacy of this compound in a complex biological matrix, providing insights into its potential performance in vivo.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit or LC-MS/MS for PGE2 quantification
-
-
Procedure:
-
Dispense fresh human whole blood into tubes.
-
Add various concentrations of this compound or vehicle (DMSO) to the blood and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 production.
-
Incubate the blood samples for an extended period (e.g., 24 hours) at 37°C with gentle mixing.
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using a sensitive method such as a PGE2 ELISA kit or LC-MS/MS.
-
Calculate the IC50 value for the inhibition of LPS-induced PGE2 production in human whole blood.
-
Conclusion
This compound has been identified as a potent and highly selective inhibitor of human mPGES-1. Its ability to effectively block PGE2 production in both enzymatic and complex cellular and ex vivo systems highlights its potential as a valuable research tool for investigating the role of mPGES-1 in inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of this compound and other mPGES-1 inhibitors.
References
- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Structure-Activity Relationship of PF-9184, a Potent and Selective mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. It details the key structural motifs required for high inhibitory potency and selectivity. Furthermore, this document outlines the experimental protocols for the synthesis and biological evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, and prostaglandin E2 (PGE2) is a key mediator in this process, contributing to pain, fever, and swelling. The terminal enzyme in the biosynthesis of PGE2 is microsomal prostaglandin E synthase-1 (mPGES-1). Its expression is induced by pro-inflammatory cytokines, making it an attractive target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] this compound, with the chemical name N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been identified as a potent and selective inhibitor of human mPGES-1.[1] This guide delves into the critical structural features of the N-(biphenyl-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold that govern its inhibitory activity against mPGES-1.
Signaling Pathway of Prostaglandin E2 Synthesis
The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. This compound specifically targets this final step.
References
The Function of PF-9184: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical profile of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the mPGES-1 pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to facilitate a deeper understanding of this compound's role as a pharmacological tool and potential therapeutic agent.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is significantly upregulated during inflammatory processes. The terminal step in the biosynthesis of PGE2 is catalyzed by prostaglandin E synthases. Among the identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed by pro-inflammatory stimuli, making it a prime target for anti-inflammatory drug development. This compound has emerged as a valuable research tool due to its high potency and selectivity for human mPGES-1. This guide delves into the technical details of this compound's function and the experimental basis for its characterization.
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2). By blocking this step, this compound effectively reduces the production of PGE2, a key mediator of inflammation and pain.
Signaling Pathway
The inhibition of mPGES-1 by this compound interrupts a critical step in the eicosanoid biosynthesis pathway. The following diagram illustrates the position of mPGES-1 in this pathway and the point of intervention for this compound.
Downstream of its synthesis, PGE2 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed in various tissues and couple to distinct intracellular signaling cascades, leading to a wide range of physiological and pathological responses.
Quantitative Data
The following tables summarize the key in vitro potency and selectivity data for this compound.
| Parameter | Value | Assay System |
| IC50 | 16.5 nM | Recombinant human mPGES-1 |
| IC50 | ~5 µM | Human Whole Blood Assay |
| EC50 | 0.42 µM | IL-1β-stimulated human fetal lung fibroblasts (PGE2 synthesis) |
| Enzyme | IC50 | Selectivity (fold vs. mPGES-1) |
| mPGES-1 (human) | 16.5 nM | - |
| COX-1 (human) | > 100 µM | > 6060 |
| COX-2 (human) | > 100 µM | > 6060 |
Experimental Protocols
Recombinant Human mPGES-1 Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against purified recombinant human mPGES-1.
An In-depth Technical Guide to the Proposed Chemical Synthesis of PF-9184
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for PF-9184, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The synthesis is predicated on the construction of the core 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, followed by an amide coupling with a substituted biphenyl amine. The methodologies presented are based on established patent literature for the synthesis of structurally related compounds.
Proposed Synthesis Pathway
The proposed synthesis of this compound can be envisioned as a multi-step process, culminating in the formation of the final product. The key stages involve the synthesis of the benzothiazine core and its subsequent coupling.
Part 1: Synthesis of the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Intermediate
This initial phase focuses on constructing the core heterocyclic ring system. A plausible route, adapted from patent literature, begins with saccharin and proceeds through a series of reactions to yield the key carboxylate intermediate.
Part 2: Amide Coupling to Yield this compound
The final step in the proposed synthesis involves the coupling of the carboxylate intermediate with 4'-amino-3,4-dichlorobiphenyl. This reaction forms the crucial amide linkage that defines the this compound molecule.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
This procedure is adapted from patent WO2001040208A2, which describes the synthesis of the core scaffold.
-
A solution of 58 g of 3-oxy-1,2-benzothiazole-2-acetate ethylester (VI) in 336 cm³ of dimethyl formamide, heated to 50°C, is added to 215 cm³ of 21% sodium ethylate.
-
The mixture is heated for approximately 30 minutes at 55°C, during which an orange precipitate gradually forms.
-
The reaction mixture is then poured into 960 cm³ of 3M hydrochloric acid with stirring, while maintaining a temperature below 5°C.
-
After stirring for half an hour, the precipitate is separated by filtration, washed with cold water, and dried.
-
This process is expected to yield approximately 43.5 g (75%) of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide as a white solid with a melting point of 136-139°C.
Step 2: Amide Formation to Produce N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (this compound)
This step involves the coupling of the intermediate from Step 1 with the appropriate aniline derivative. While a direct protocol for this compound is not available, a general procedure for amide bond formation can be proposed.
-
The ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is hydrolyzed to the corresponding carboxylic acid using a standard procedure, for instance, by treatment with a base like sodium hydroxide followed by acidification.
-
The resulting carboxylic acid is then activated. This can be achieved using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
To the activated acid, 4'-amino-3,4-dichlorobiphenyl is added in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product, this compound, is then purified, typically by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the quantitative data available from the patent literature for the synthesis of the key intermediate.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 3-oxy-1,2-benzothiazole-2-acetate ethylester | Sodium ethylate, Hydrochloric acid | Dimethyl formamide | 75 | 136-139 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed chemical synthesis of this compound.
Caption: Proposed synthesis of the key benzothiazine intermediate.
Caption: Final amide coupling step to yield this compound.
Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the inflammatory cascade by converting prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: Inhibition of the Prostaglandin E2 synthesis pathway by this compound.
An In-Depth Technical Guide to PF-9184 and the Prostaglandin E2 Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, making its synthesis pathway a critical target for therapeutic intervention. Microsomal prostaglandin E synthase-1 (mPGES-1) represents a key downstream enzyme in this cascade, offering a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical overview of PF-9184, a potent and highly selective inhibitor of human mPGES-1. We will delve into the intricacies of the PGE2 synthesis pathway, the mechanism of action of this compound, its quantitative pharmacological data, and detailed experimental protocols relevant to its study.
The Prostaglandin E2 Synthesis Pathway
The biosynthesis of PGE2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.
The pathway begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostanoids. The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, catalyzed by prostaglandin E synthases (PGES). There are three known isoforms of PGES: cytosolic PGES (cPGES), microsomal PGES-2 (mPGES-2), and microsomal PGES-1 (mPGES-1). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is inducible by pro-inflammatory stimuli and is functionally coupled with COX-2 to mediate the surge in PGE2 production during inflammation.[1][2]
This compound: A Potent and Selective mPGES-1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for human microsomal prostaglandin E synthase-1 (mPGES-1).[3] Its mechanism of action involves the direct inhibition of the enzymatic activity of mPGES-1, thereby blocking the conversion of PGH2 to PGE2. This targeted approach is advantageous as it is not expected to affect the synthesis of other prostanoids, a significant drawback of non-selective COX inhibitors which can lead to gastrointestinal and cardiovascular side effects.
Quantitative Data
The following tables summarize the key in vitro potency and selectivity data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| mPGES-1 | Human | 16.5 | [3] |
| mPGES-1 | Rat | 1080 | [4] |
Table 2: In Vitro Efficacy of this compound in Cell-Based Assays
| Assay | Cell Type | Stimulus | IC50 (µM) | Reference |
| PGE2 Synthesis | Human Whole Blood | LPS | ~5 | [1] |
| PGE2 Synthesis | Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | 0.42 | [1] |
Table 3: Selectivity of this compound
| Enzyme | Selectivity Fold (over mPGES-1) | Reference |
| COX-1 | >6500 | [4] |
| COX-2 | >6500 | [4] |
Note: In vivo pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively available in the public domain. Preclinical studies on other mPGES-1 inhibitors have reported oral bioavailabilities in the range of 10-46% in mice.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
mPGES-1 Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop Solution (e.g., a solution of a reducing agent like stannous chloride)
-
PGE2 standard
-
PGE2 detection kit (e.g., ELISA or HTRF-based assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme in a microplate well.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short, defined time (e.g., 60-90 seconds) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a suitable detection method, such as an ELISA or HTRF-based assay, following the manufacturer's instructions.
-
Calculate the percent inhibition of mPGES-1 activity for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
Methodological & Application
In Vivo Experimental Framework for Novel Therapeutics: A General Protocol
Application Notes
Introduction
The following document provides a generalized framework for in vivo experimental protocols designed to evaluate the efficacy, pharmacokinetics, and safety of novel therapeutic compounds. While specific details for a compound designated "PF-9184" are not publicly available, this document outlines the essential components and methodologies that researchers, scientists, and drug development professionals can adapt for their specific investigational drug. The protocols described are based on established principles of preclinical in vivo research.
Core Principles of In Vivo Evaluation
The primary objectives of in vivo testing are to understand how a drug candidate behaves in a living organism and to assess its potential therapeutic effect. Key aspects to consider before initiating in vivo experiments include:
-
Selection of an appropriate animal model: The chosen model should recapitulate key aspects of the human disease or condition being studied.
-
Dose selection and administration route: These should be based on in vitro potency and preliminary pharmacokinetic data.
-
Definition of clear endpoints: Both primary and secondary endpoints should be established to measure the compound's efficacy and safety.
-
Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Experimental Protocols
1. Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of the test compound, including its absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).
-
Compound Formulation: The compound is formulated in an appropriate vehicle (e.g., saline, DMSO/polyethylene glycol).
-
Administration:
-
Intravenous (IV) administration via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) or other relevant route of administration to assess bioavailability.
-
-
Dosing: A single dose is administered. The dose level is determined from prior in vitro studies.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC, bioavailability) are calculated using appropriate software.
2. In Vivo Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model of disease.
Methodology:
-
Animal Model: A validated animal model that mimics the human disease of interest (e.g., a transgenic mouse model for a neurodegenerative disease, a xenograft model for cancer).
-
Study Groups:
-
Vehicle control group.
-
Positive control group (a known effective treatment, if available).
-
Multiple dose groups of the test compound.
-
-
Randomization and Blinding: Animals are randomly assigned to treatment groups, and the study is conducted in a blinded manner to reduce bias.
-
Compound Administration: The compound is administered at selected doses and frequency based on the PK data.
-
Endpoint Measurement:
-
Primary Endpoints: These are the main measures of efficacy (e.g., tumor volume, behavioral scores, specific biomarkers).
-
Secondary Endpoints: These can include body weight, clinical signs, and other relevant physiological measures.
-
-
Study Duration: The length of the study is dependent on the disease model and the expected time to observe a therapeutic effect.
-
Terminal Procedures: At the end of the study, tissues may be collected for histological or molecular analysis.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Pharmacokinetic Parameters of [Test Compound] in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| Half-life (h) | ||
| Bioavailability (%) | N/A |
Table 2: Efficacy of [Test Compound] in [Disease Model]
| Treatment Group | Dose (mg/kg) | n | Primary Endpoint (Mean ± SEM) | Secondary Endpoint (Mean ± SEM) |
| Vehicle | - | |||
| Positive Control | ||||
| [Test Compound] | Low | |||
| [Test Compound] | Mid | |||
| [Test Compound] | High |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: A generalized workflow for an in vivo efficacy study.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Application Notes and Protocols: PF-9184 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, pain, and disability. Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of RA, contributing to vasodilation, edema, pain sensitization, and cartilage degradation.[1][2][3][4][5] The synthesis of PGE2 is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform that is functionally coupled with cyclooxygenase-2 (COX-2) during inflammation.[1][5][6] In the synovial tissue of RA patients, the expression of mPGES-1 is significantly upregulated, primarily in synovial fibroblasts and macrophages, in response to pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][3][7] This localized and inducible nature makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COXIBs.[8]
PF-9184 is a potent and highly selective inhibitor of human mPGES-1. Its ability to specifically block the production of PGE2 in inflammatory settings provides a valuable pharmacological tool for investigating the role of the COX-2/mPGES-1/PGE2 axis in RA and for the preclinical evaluation of mPGES-1 inhibition as a therapeutic strategy.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by specifically inhibiting the enzymatic activity of mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a product of COX enzymes, into PGE2. By blocking this terminal step in the PGE2 synthesis pathway, this compound effectively reduces the production of this pro-inflammatory prostanoid at sites of inflammation, without affecting the synthesis of other prostaglandins that may have homeostatic functions. This selectivity offers a potential advantage over non-selective COX inhibitors.
Signaling Pathway of PGE2 Synthesis and the Role of this compound
The following diagram illustrates the arachidonic acid cascade leading to PGE2 production and the specific point of intervention for this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Species | Value | Reference |
| IC50 (mPGES-1) | Human | 16.5 nM | --INVALID-LINK--, --INVALID-LINK-- |
| IC50 (mPGES-1) | Rat | 1080 nM | --INVALID-LINK-- |
| Selectivity | >6500-fold over COX-1 and COX-2 | --INVALID-LINK-- | |
| Cell-based IC50 (PGE2 synthesis) | IL-1β-stimulated human fibroblasts | 0.4 - 5 µM | --INVALID-LINK-- |
| Cell-based IC50 (PGE2 synthesis) | LPS-treated human whole blood | 0.4 - 5 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments to investigate the utility of this compound in rheumatoid arthritis research are provided below.
In Vitro Application: Inhibition of PGE2 Production in Human Rheumatoid Arthritis Synovial Fibroblasts (RA-FLS)
This protocol describes how to assess the efficacy of this compound in inhibiting pro-inflammatory cytokine-induced PGE2 production in primary human RA-FLS.
Materials:
-
Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RA-FLS)
-
Fibroblast Growth Medium (supplemented with FBS, antibiotics)
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (96-well and 6-well)
-
PGE2 ELISA Kit
-
Bradford Protein Assay Kit
-
DMSO (vehicle control)
Protocol:
-
Cell Culture: Culture RA-FLS in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency. Use cells between passages 4 and 8 for experiments.
-
Cell Seeding: Seed RA-FLS into 96-well plates at a density of 1 x 10^4 cells/well for the PGE2 assay and in 6-well plates at 2 x 10^5 cells/well for protein quantification. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.1%. Add the this compound dilutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO only).
-
Inflammatory Stimulation: After pre-treatment, add IL-1β to each well to a final concentration of 1 ng/mL to induce inflammation.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for PGE2 measurement.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Protein Quantification: Lyse the cells remaining in the 6-well plates and determine the total protein concentration using a Bradford assay. Normalize the PGE2 concentrations to the total protein content.
-
Data Analysis: Calculate the IC50 value of this compound for PGE2 inhibition by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Application: Collagen-Induced Arthritis (CIA) Model in Mice
This protocol outlines the use of this compound in a well-established animal model of rheumatoid arthritis to assess its anti-inflammatory and disease-modifying potential.[6][7][9]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Anesthesia (e.g., isoflurane)
-
Calipers for paw thickness measurement
-
Scoring system for clinical signs of arthritis
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group):
-
Vehicle control (treated with vehicle only)
-
This compound (e.g., 10, 30, 100 mg/kg, administered orally once or twice daily)
-
Positive control (e.g., a known effective anti-arthritic agent like methotrexate or a COX-2 inhibitor)
-
-
-
Drug Administration:
-
Begin treatment with this compound or vehicle prophylactically (from day 0 or day 21) or therapeutically (after the onset of clinical signs of arthritis, typically around day 25-28).
-
-
Monitoring of Arthritis:
-
From day 21 onwards, monitor the mice daily for the onset and severity of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.
-
-
Termination and Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Histopathology: Collect the hind paws, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion. Safranin O staining can be used to evaluate cartilage damage.
-
Biomarker Analysis: Collect blood for serum analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-CII antibodies using ELISA. Paw tissues can be homogenized to measure local PGE2 levels.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histopathological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Analyze biomarker data similarly.
-
Conclusion
This compound, as a potent and selective mPGES-1 inhibitor, represents a valuable research tool for elucidating the role of the terminal PGE2 synthesis pathway in the pathophysiology of rheumatoid arthritis. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of targeting mPGES-1 in both in vitro and in vivo models of RA. Such studies are crucial for the validation of mPGES-1 as a therapeutic target and for the development of a new class of anti-inflammatory drugs for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of microsomal prostaglandin E synthase 1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 8. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-9184 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating this inflammatory response. A key mediator in the neuroinflammatory cascade is Prostaglandin E2 (PGE2), a potent lipid signaling molecule. The synthesis of PGE2 is catalyzed by a series of enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the terminal and often inducible enzyme responsible for its production during inflammation. Upregulation of mPGES-1 has been observed in microglia and other brain cells in various neuroinflammatory and neurodegenerative conditions.[1][2]
PF-9184 is a potent and highly selective inhibitor of human mPGES-1, with an in vitro IC50 of 16.5 nM.[3] Its high selectivity for mPGES-1 over the cyclooxygenase (COX) enzymes makes it a valuable research tool to specifically investigate the role of PGE2 in neuroinflammation, without the confounding effects of inhibiting other prostanoid pathways. These application notes provide detailed protocols for utilizing this compound to study its effects on microglial activation and the subsequent inflammatory response.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (human mPGES-1) | 16.5 nM | Recombinant enzyme | [3] |
| IC50 (PGE2 synthesis) | 0.5 - 5 µM | IL-1β-stimulated human synovial fibroblasts | MedChemExpress Product Page |
Note: Specific IC50 values for PGE2 synthesis inhibition in microglial cells are not yet published. The provided range is based on other cell-based assays and serves as a starting point for concentration optimization in neuroinflammation models.
Signaling Pathways and Experimental Workflow
Signaling Pathway of mPGES-1 in Microglia
References
Application Notes and Protocols: IL-1β-induced PGE2 Synthesis Assay with PF-9184
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory diseases. One of its key downstream effects is the induction of prostaglandin E2 (PGE2) synthesis. PGE2 is a lipid mediator that contributes to inflammation, pain, and fever. The biosynthesis of PGE2 is a multi-step process involving the sequential action of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] Consequently, inhibitors of this pathway are of significant interest for the development of novel anti-inflammatory therapeutics.
PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), with a reported IC50 of 16.5 nM.[3][4] By targeting mPGES-1, this compound specifically blocks the final step in PGE2 synthesis without affecting the production of other prostanoids, which may offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1][2]
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of this compound on IL-1β-induced PGE2 synthesis in a relevant cell-based model, such as human rheumatoid arthritis synovial fibroblasts (RASF).
Signaling Pathway of IL-1β-Induced PGE2 Synthesis and Inhibition by this compound
The binding of IL-1β to its receptor (IL-1R1) on the cell surface triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB. This, in turn, upregulates the expression of key enzymes involved in PGE2 synthesis, namely COX-2 and mPGES-1. COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by mPGES-1. This compound exerts its inhibitory effect by directly targeting mPGES-1, thereby blocking the conversion of PGH2 to PGE2.
Experimental Protocols
Materials and Reagents
-
Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant Human IL-1β
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Sterile labware (pipettes, tubes, etc.)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
The following diagram outlines the major steps in the IL-1β-induced PGE2 synthesis assay with this compound.
Step-by-Step Protocol
1. Cell Culture and Seeding
-
Culture RASF cells in fibroblast growth medium in a CO2 incubator at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Serum Starvation (Optional)
-
For some cell types, serum starvation can reduce basal PGE2 levels. If necessary, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.
3. Pre-treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is 0.015 µM to 100 µM.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 1 hour at 37°C.
4. Stimulation with IL-1β
-
Prepare a working solution of IL-1β in cell culture medium. A final concentration of 1-10 ng/mL is commonly used to induce PGE2 synthesis.[5][6]
-
Add a small volume (e.g., 10 µL) of the IL-1β working solution to all wells except the negative control wells (which should receive medium without IL-1β).
-
Incubate the plate for 24 hours at 37°C.
5. Supernatant Collection
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until the PGE2 measurement.
6. PGE2 Quantification using ELISA
-
Follow the manufacturer's instructions provided with the PGE2 ELISA kit. A general protocol is outlined below.[7][8][9]
-
Prepare Reagents: Bring all kit components to room temperature. Prepare wash buffers and standard dilutions as per the kit manual.
-
Standard Curve: Add the prepared PGE2 standards to the appropriate wells of the ELISA plate.
-
Samples: Add the collected cell culture supernatants to the sample wells. It may be necessary to dilute the samples in the assay buffer provided with the kit.
-
Add Conjugate and Antibody: Add the enzyme-conjugated PGE2 and the primary antibody to the wells as instructed.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature with shaking).
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).
-
7. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of PGE2 in each of the samples.
-
Calculate the percentage inhibition of PGE2 synthesis for each concentration of this compound using the following formula:
% Inhibition = [1 - (PGE2 in this compound treated well - Basal PGE2) / (PGE2 in IL-1β treated well - Basal PGE2)] x 100
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
The following tables present representative data for an IL-1β-induced PGE2 synthesis assay with this compound.
Table 1: IL-1β-induced PGE2 Production in RASF Cells
| Treatment Condition | PGE2 Concentration (pg/mL) |
| Untreated Control | 50 ± 10 |
| IL-1β (10 ng/mL) | 1500 ± 150 |
| Vehicle (DMSO) + IL-1β | 1480 ± 160 |
Table 2: Dose-Dependent Inhibition of IL-1β-induced PGE2 Synthesis by this compound
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1480 ± 160 | 0 |
| 0.015 | 1250 ± 130 | 15.5 |
| 0.05 | 980 ± 110 | 33.8 |
| 0.15 | 650 ± 70 | 56.1 |
| 0.5 | 320 ± 40 | 78.4 |
| 1.5 | 150 ± 20 | 90.0 |
| 5 | 80 ± 15 | 94.6 |
| 15 | 60 ± 10 | 95.9 |
| 100 | 55 ± 8 | 96.3 |
Note: The data presented are for illustrative purposes and may vary depending on the cell type, experimental conditions, and specific ELISA kit used.
Conclusion
This application note provides a comprehensive framework for conducting an IL-1β-induced PGE2 synthesis assay to evaluate the inhibitory activity of this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in the fields of inflammation, immunology, and drug discovery in characterizing the pharmacological effects of mPGES-1 inhibitors. The selectivity of this compound for mPGES-1 makes it a valuable tool for studying the specific role of PGE2 in various physiological and pathological processes.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Corticosterone suppresses IL-1β-induced mPGE2 expression through regulation of the 11β-HSD1 bioactivity of synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for PF-9184 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The enzyme mPGES-1 is a key player in the production of prostaglandin E2 (PGE2), a signaling molecule implicated in inflammation and cancer progression. Elevated levels of mPGES-1 and subsequent overproduction of PGE2 are observed in a variety of human cancers, including lung, colon, breast, and prostate cancer. Inhibition of mPGES-1, and thereby the reduction of PGE2 synthesis, represents a promising therapeutic strategy to impede tumor growth, proliferation, and survival. These application notes provide an overview of the use of this compound in cancer cell line research, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting and inhibiting the enzymatic activity of mPGES-1. This leads to a significant reduction in the synthesis of PGE2. PGE2 promotes tumorigenesis through various mechanisms, including the activation of pro-survival signaling pathways, promotion of angiogenesis, and suppression of the anti-tumor immune response. By blocking PGE2 production, this compound can induce cancer cell death and inhibit tumor growth.
Data Presentation
| Parameter | Value | Cell Line/System | Citation |
| mPGES-1 Inhibition (IC50) | 16.5 nM | Recombinant human enzyme | [1] |
| PGE2 Synthesis Inhibition (IC50) | 0.4 - 5 µM | IL-1β-stimulated human fibroblasts | [1] |
| Cytotoxicity | No apparent effect up to 100 µM | Rheumatoid arthritis synovial fibroblasts | [1] |
Table 1: In Vitro Activity of this compound. This table summarizes the known inhibitory concentrations of this compound against its target enzyme and its effect on PGE2 synthesis in a non-cancer cell model.
Signaling Pathways
The inhibition of PGE2 production by this compound impacts several downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits mPGES-1, leading to the downregulation of pro-survival signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps and timeline for performing a cell viability assay with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the protein expression levels of key components in the mPGES-1 signaling pathway.
Figure 3: Western Blot Workflow. This diagram shows the sequential steps involved in performing a Western blot analysis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mPGES-1, anti-phospho-AKT, anti-AKT, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound is a valuable research tool for investigating the role of the mPGES-1/PGE2 pathway in cancer. The provided protocols offer a framework for assessing its effects on cancer cell viability, signaling pathways, and apoptosis. Further studies are warranted to establish comprehensive dose-response relationships and efficacy in a broader range of cancer cell lines.
References
Application Notes and Protocols for PF-9184 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin synthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][4] The expression of mPGES-1 is induced by pro-inflammatory stimuli, similar to cyclooxygenase-2 (COX-2).[1][4] Due to its role in inflammation, targeting mPGES-1 with inhibitors like this compound is a key area of research in inflammation and cancer. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, selective inhibition of mPGES-1 by this compound specifically blocks the production of PGE2 without affecting the synthesis of other prostanoids.[1] This selectivity makes this compound a valuable tool for investigating the specific roles of PGE2 in various biological processes.
These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, along with a summary of its key characteristics.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Weight | 461.32 g/mol | [1][2] |
| Form | Powder, Crystalline Solid | [1][4] |
| Color | White to beige, Off-white to light yellow | [1][2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility (DMSO) | 5 mg/mL (warmed)[1], 15 mg/mL[4], ≥ 100 mg/mL[2] | [1][2][4] |
| Solubility (DMF) | 20 mg/mL | [4] |
| IC₅₀ (human mPGES-1) | 16.5 nM | [1][2][3] |
| IC₅₀ (cell-based PGE2 inhibition) | 0.4 - 5 µM | [1][4] |
| Storage Temperature (powder) | 2-8°C or -20°C | [1][2][3] |
| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | [2] |
Experimental Protocols
Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 461.32 g/mol * 1000 mg/g = 4.6132 mg
-
Weigh out approximately 4.61 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
If the compound does not dissolve completely at room temperature, it can be warmed gently in a water bath (e.g., 37°C) to aid dissolution.[1]
-
-
Sterilization:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation or loss of compound.
-
-
Storage:
Dilution of this compound for Cell Culture Treatment
This protocol describes the dilution of the concentrated stock solution to the desired final working concentration in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final working concentration:
-
The effective concentration of this compound in cell-based assays typically ranges from 0.5 to 5 µM.[1] However, concentrations up to 100 µM have been used without apparent cytotoxicity in some cell types.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Prepare intermediate dilutions (if necessary):
-
For lower final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in cell culture medium.
-
-
Prepare the final working solution:
-
Directly add the appropriate volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used. This is to account for any potential effects of the solvent on the cells.
-
-
Treatment of Cells:
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a selective inhibitor of mPGES-1.
Experimental Workflow for this compound Cell Culture Studies
Caption: General workflow for cell-based experiments using this compound.
References
Application Notes and Protocols for PF-9184 in Synovial Fibroblast Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-9184 in synovial fibroblast experiments, a critical area of research in rheumatoid arthritis (RA). Synovial fibroblasts are key effector cells in the pathogenesis of RA, contributing to joint inflammation and destruction. This compound offers a targeted approach to investigate the role of prostaglandin E2 (PGE2) in the inflammatory processes mediated by these cells.
Introduction to this compound
This compound is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated during inflammation. In the context of rheumatoid arthritis, synovial fibroblasts from patients (RASFs) are a significant source of PGE2, a key mediator of inflammation, pain, and joint destruction. This compound's high selectivity for mPGES-1 over cyclooxygenase (COX) enzymes makes it a valuable tool for dissecting the specific contributions of mPGES-1 to RA pathology.[1]
Mechanism of Action
This compound specifically inhibits the conversion of prostaglandin H2 (PGH2) to PGE2 by targeting mPGES-1.[1] This targeted inhibition allows for the reduction of PGE2 production without affecting other prostanoid pathways, offering a more precise tool for research compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 | Reference |
| mPGES-1 | Human | 16.5 nM | [1][2][3][4] |
| mPGES-1 | Rat | 1080 nM | [3] |
Table 2: Cellular Activity of this compound in Fibroblasts
| Cell Type | Stimulus | Effect | IC50 | Reference |
| IL-1β-stimulated fibroblasts | IL-1β | Inhibition of PGE2 synthesis | 0.4 - 5 µM | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Inhibition of PGE2 synthesis | Not specified | [2][3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the prostaglandin E2 synthesis pathway in a synovial fibroblast.
Caption: Mechanism of this compound in synovial fibroblasts.
Experimental Protocols
Protocol 1: Inhibition of PGE2 Production in RASFs
This protocol details the steps to assess the inhibitory effect of this compound on PGE2 production in primary human rheumatoid arthritis synovial fibroblasts (RASFs).
Materials:
-
Primary human RASFs
-
Fibroblast growth medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
Recombinant human IL-1β
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (24-well or 48-well)
-
PGE2 ELISA kit
-
Bradford protein assay reagent
Procedure:
-
Cell Seeding: Seed RASFs into 24-well or 48-well plates at a density of 2 x 10^4 cells/well and culture overnight in fibroblast growth medium.
-
Serum Starvation: The following day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.
-
Pre-treatment with this compound: Add this compound at various concentrations (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1 hour.
-
Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants and store them at -80°C until analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability/Protein Quantification: Wash the cells with PBS and lyse them. Perform a Bradford assay to determine the total protein content in each well to normalize the PGE2 data.
Protocol 2: Analysis of Pro-inflammatory Gene Expression
This protocol outlines how to determine the effect of this compound on the expression of other pro-inflammatory genes in RASFs.
Materials:
-
RASFs cultured and treated as in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, MMP-3) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Follow steps 1-5 from Protocol 1.
-
RNA Extraction: After the 24-hour incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow
Caption: Workflow for this compound experiments in RASFs.
References
Troubleshooting & Optimization
optimizing PF-9184 concentration for efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-9184, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is responsible for converting prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2).[1] By inhibiting mPGES-1, this compound effectively blocks the synthesis of PGE2, a key mediator of inflammation and pain.[1]
Q2: How selective is this compound?
A2: this compound exhibits exceptional selectivity for mPGES-1. It is over 6,500-fold more selective for mPGES-1 than for the cyclooxygenase enzymes COX-1 and COX-2.[1] This high selectivity minimizes off-target effects related to the inhibition of COX enzymes.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is a crystalline solid. For experimental use, it can be dissolved in DMSO (up to 15 mg/mL) or DMF (up to 20 mg/mL).[1] It is recommended to store the solid compound and stock solutions at -20°C.[1]
Q4: What is the potency of this compound?
A4: The inhibitory potency (IC50) of this compound varies depending on the experimental system. For the recombinant human mPGES-1 enzyme, the IC50 is 16.5 nM.[1] In cell-based assays, such as IL-1β-stimulated fibroblasts or LPS-treated human whole blood, the IC50 for blocking PGE2 synthesis ranges from 0.4 to 5 µM.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Efficacy | Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1 µM to 20 µM). Refer to the provided experimental protocol. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. | |
| Low mPGES-1 Expression: The target cells may not express sufficient levels of mPGES-1, especially under basal conditions. | Induce mPGES-1 expression using pro-inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) prior to treatment.[1] Confirm expression via qPCR or Western blot. | |
| High Cell Death / Cytotoxicity | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| High Compound Concentration: Excessive concentrations of this compound may induce cytotoxicity. | Determine the cytotoxicity profile of this compound on your specific cell line using an MTT or similar cell viability assay. Use concentrations well below the cytotoxic threshold for efficacy experiments. | |
| Inconsistent or Variable Results | Compound Precipitation: this compound may precipitate in aqueous culture media if not properly dissolved or if the final concentration exceeds its solubility limit. | Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Ensure thorough mixing. |
| Experimental Timing: The timing of stimulus induction, compound treatment, and endpoint measurement can significantly impact results. | Optimize the incubation times for both the inflammatory stimulus and the this compound treatment. A time-course experiment may be necessary. | |
| Cell Line Variability: Different cell lines or primary cells can respond differently. | Characterize the mPGES-1 expression and PGE2 production in your chosen cell model to ensure it is appropriate for the study. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Target/System | Species | IC50 Value |
| Recombinant mPGES-1 Enzyme | Human | 16.5 nM[1] |
| Recombinant mPGES-1 Enzyme | Rat | 1080 nM |
| PGE2 Synthesis (LPS-treated whole blood) | Human | 0.4 - 5 µM[1] |
| PGE2 Synthesis (IL-1β-stimulated fibroblasts) | Human | 0.4 - 5 µM[1] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration in a Cell-Based Assay
This protocol provides a framework for determining the dose-dependent efficacy of this compound in inhibiting PGE2 production in adherent cells (e.g., fibroblasts or macrophages).
1. Materials:
- This compound
- Sterile, high-purity DMSO
- Adherent cells known to express mPGES-1 (e.g., A549, primary fibroblasts)
- Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)
- Inducing agent (e.g., IL-1β or LPS)
- Phosphate-Buffered Saline (PBS)
- PGE2 ELISA kit
- Cell viability assay kit (e.g., MTT, PrestoBlue)
- Multi-well cell culture plates (24- or 48-well recommended)
2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot into single-use tubes and store at -20°C.
3. Experimental Procedure: a. Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours. b. Pre-treatment with this compound: i. Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 µM (vehicle control), 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). ii. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. iii. Incubate for 1-2 hours. c. Stimulation: i. Add the inducing agent (e.g., IL-1β at 1-10 ng/mL) to all wells except the unstimulated control. ii. Incubate for 18-24 hours. d. Sample Collection: i. After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis. ii. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis. e. PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions. f. Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
4. Data Analysis: a. Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the stimulated vehicle control. b. Plot the percent inhibition against the log of the this compound concentration. c. Use non-linear regression (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
Visualizations
Signaling Pathway Diagram```dot
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Overcoming Low Potency of PF-9184 in Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low in vivo potency with the investigational Kinase-X inhibitor, PF-9184, in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a serine/threonine kinase that is a critical component of the MAPK signaling pathway. In preclinical studies, aberrant Kinase-X activity has been linked to the proliferation of several cancer cell lines. This compound is an ATP-competitive inhibitor that binds to the active site of Kinase-X, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What are the known in vitro potency and selectivity of this compound?
A2: this compound demonstrates high potency in enzymatic and cell-based assays. Its selectivity has been profiled against a panel of over 250 kinases, showing a favorable selectivity profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 |
| Enzymatic Assay | Recombinant Human Kinase-X | 5 nM |
| Cell-Based Assay | Human Colon Carcinoma Cell Line (HCT116) | 50 nM |
| Selectivity Screen | Kinase Panel (250+ kinases) | >100-fold selectivity over related kinases |
Q3: Why is this compound showing low potency in rat models despite high in vitro potency?
A3: The discrepancy between in vitro and in vivo potency is a common challenge in drug development.[1] For this compound, preliminary data suggests that this is likely due to poor pharmacokinetic properties in rats, specifically rapid metabolism and low oral bioavailability. Addressing these pharmacokinetic challenges is crucial for improving in vivo efficacy.
Troubleshooting Guide
Problem: My in vivo study with this compound in a rat xenograft model showed minimal tumor growth inhibition, even at high doses.
This guide will walk you through potential causes and solutions for the observed low in vivo potency of this compound in rat models.
Step 1: Assess the Pharmacokinetic Profile of this compound in Rats
The first step in troubleshooting poor in vivo efficacy is to understand the pharmacokinetic (PK) behavior of the compound.
Q: How do I determine the pharmacokinetic profile of this compound in rats?
A: Conduct a pilot pharmacokinetic study. A detailed protocol is provided below. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rats.
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study of this compound in Rats
Objective: To determine the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (n=3 per group)
-
Blood collection tubes (containing K2EDTA)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing:
-
IV Group: Administer this compound at 1 mg/kg via tail vein injection.
-
PO Group: Administer this compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin®.
Q: What do the results of the pilot PK study tell me?
A: The results will reveal critical information about this compound's behavior in rats. Below is a table of hypothetical PK data that illustrates a common problem profile.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.083 | 1.0 |
| AUClast (ng*h/mL) | 300 | 450 |
| Half-life (t1/2) (h) | 0.8 | 1.2 |
| Clearance (CL) (mL/min/kg) | 55 | - |
| Volume of Distribution (Vd) (L/kg) | 3.8 | - |
| Oral Bioavailability (F%) | - | 15% |
Interpretation of Hypothetical Data:
-
High Clearance: The clearance value (55 mL/min/kg) is high, approaching the rate of liver blood flow in rats (approximately 70 mL/min/kg), suggesting rapid metabolism by the liver.
-
Short Half-life: The short half-life (0.8 hours for IV) indicates that the compound is eliminated from the body very quickly.
-
Low Oral Bioavailability: A bioavailability of 15% suggests either poor absorption from the gut or significant first-pass metabolism in the liver, or a combination of both.
Step 2: Investigate the Cause of High Clearance
High clearance is often due to rapid metabolism. In vitro metabolism assays can help identify the metabolic pathways and enzymes responsible.
Q: How can I determine if this compound is rapidly metabolized?
A: Use in vitro metabolism assays with rat liver microsomes or hepatocytes.
Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in rat liver microsomes.
Materials:
-
This compound
-
Pooled rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate this compound (1 µM) with rat liver microsomes (0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and analyze the supernatant.
-
Bioanalysis: Quantify the remaining parent compound (this compound) at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Q: What if the in vitro metabolism data confirms high metabolic instability?
A: If this compound is rapidly metabolized, consider the following strategies:
-
Co-administration with a Cytochrome P450 Inhibitor: To confirm that CYP-mediated metabolism is the primary clearance mechanism in vivo, you can conduct a PK study where this compound is co-administered with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT). A significant increase in exposure (AUC) and half-life would confirm this hypothesis.
-
Structural Modification: In the long term, medicinal chemistry efforts can be directed towards modifying the structure of this compound to block the sites of metabolism.[2] This could involve replacing metabolically labile functional groups with more stable ones.
-
Formulation Strategies: Enhancing the drug's formulation can sometimes protect it from rapid metabolism or improve its absorption profile.[2]
Step 3: Address Low Oral Bioavailability
Low oral bioavailability can be due to poor absorption, high first-pass metabolism, or both.
Q: How can I improve the oral bioavailability of this compound?
A: Several strategies can be employed to improve oral bioavailability:
-
Formulation Optimization: this compound may have poor aqueous solubility, which can limit its absorption.
-
Use of Permeation Enhancers: If poor membrane permeability is suspected, the inclusion of safe and effective permeation enhancers in the formulation could be explored.
-
Alternative Routes of Administration: For initial in vivo efficacy studies, consider routes of administration that bypass first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection. This can help determine if the compound is efficacious once it reaches systemic circulation.
Visualizations
Caption: The Kinase-X signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing the low in vivo potency of this compound.
Caption: Logical relationships between causes of low potency and potential solutions.
References
troubleshooting PF-9184 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-9184.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[3] This inhibition is highly selective for mPGES-1, with minimal activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3]
Q2: What are the key in vitro activities of this compound?
This compound has been shown to inhibit IL-1β-induced PGE2 synthesis in vitro.[1][4] In synovial fibroblasts derived from rheumatoid arthritis patients, this compound inhibits IL-1β-stimulated PGE2 synthesis with no apparent cytotoxic effects at concentrations up to 100 μM.[1][4] It also blocks PGE2 synthesis in lipopolysaccharide (LPS)-treated human whole blood.[3]
Q3: Is this compound effective against the rat mPGES-1 enzyme?
No, this compound is a poor inhibitor of recombinant rat mPGES-1, with a significantly higher IC50 value compared to the human enzyme.[1][4] Consequently, oral or local administration of this compound has been shown to have no effect on PGE2 synthesis in rats.[4]
Troubleshooting Guide
Issue 1: Unexpected lack of efficacy in an in vitro human cell-based assay.
-
Possible Cause 1: Suboptimal concentration.
-
Possible Cause 2: Incorrect assay conditions.
-
Recommendation: Verify the experimental setup. Ensure that the cells are properly stimulated to induce mPGES-1 expression and PGE2 synthesis. The inhibitory effect of this compound is dependent on the activity of the mPGES-1 enzyme.
-
-
Possible Cause 3: Cell line expresses a variant of mPGES-1.
-
Recommendation: Sequence the mPGES-1 gene in your cell line to check for any mutations that might affect this compound binding.
-
Issue 2: Observing off-target effects in experiments.
-
Possible Cause 1: Non-specific binding at high concentrations.
-
Recommendation: While this compound is highly selective for mPGES-1 over COX-1 and COX-2, high concentrations may lead to non-specific interactions.[3] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits mPGES-1 without causing off-target effects. In human whole blood and modified blood assays, this compound was observed to affect TXB2 synthesis at a high concentration of 100 μM.[1][4]
-
-
Possible Cause 2: Downstream effects of PGE2 inhibition.
-
Recommendation: The inhibition of PGE2 synthesis can have broad downstream biological consequences. It is important to consider the role of PGE2 in the specific signaling pathways being investigated in your experimental system.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (mPGES-1) | 16.5 nM | Human | [1][2][3][4] |
| IC50 (mPGES-1) | 1080 ± 398 nM | Rat | [1][4] |
| Selectivity | >6500-fold over COX-1 and COX-2 | [3] |
Experimental Protocols
General Protocol for In Vitro Inhibition of PGE2 Synthesis:
-
Cell Culture: Culture human cells of interest (e.g., rheumatoid arthritis synovial fibroblasts) in appropriate media and conditions.
-
Cell Stimulation: Stimulate the cells with an inflammatory agent such as Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) to induce the expression of mPGES-1.
-
Inhibitor Treatment: Treat the stimulated cells with a range of concentrations of this compound (e.g., 0.015 μM to 100 μM) for a specified period (e.g., 24 hours).[1][4]
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of PGE2 synthesis.
Visualizations
Caption: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.
References
PF-9184 in DMSO: A Technical Guide to Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PF-9184 in dimethyl sulfoxide (DMSO) solutions. Addressing common challenges and questions, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is a common solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules. A solubility of 15 mg/mL in DMSO has been reported.
Q2: What are the recommended storage conditions for this compound solid compound and DMSO stock solutions?
A2: It is recommended to store the solid form of this compound at -20°C. For DMSO stock solutions, storage at -20°C or -80°C is advisable to minimize degradation.
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can I freeze-thaw my this compound DMSO stock solution multiple times?
A4: Repeated freeze-thaw cycles can accelerate the degradation of compounds in DMSO. It is highly recommended to aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Studies on a diverse set of compounds have shown that while many are stable for a limited number of freeze-thaw cycles, this is not a universal property.[1]
Q5: What are the potential signs of this compound degradation in my DMSO stock solution?
A5: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q6: What is the influence of water content in DMSO on the stability of this compound?
A6: The presence of water in DMSO can significantly impact the stability of dissolved compounds, potentially leading to hydrolysis of susceptible functional groups.[1][2] While the N-arylbenzothiazine carboxamide structure of this compound may be susceptible to hydrolysis under certain conditions, specific data is unavailable. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same this compound stock solution. | Degradation of this compound in the DMSO stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound.2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.3. Perform a stability check of your old and new stock solutions using HPLC or LC-MS. |
| Precipitate observed in the DMSO stock solution after thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. |
| Observed biological activity is lower than expected. | Degradation of the active compound. | 1. Verify the concentration and purity of the stock solution using a validated analytical method.2. Prepare fresh dilutions from a newly prepared stock solution for your experiments. |
Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to work with a well-characterized and stable stock solution of this compound. The following protocols provide a framework for preparing and assessing the stability of your this compound DMSO solutions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber glass vials or polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) using a 50:50 mixture of ACN and water.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method to achieve good separation of the parent this compound peak from any potential impurities or degradation products. A typical starting point could be a gradient from 10% to 90% ACN in water (with 0.1% formic acid) over 15-20 minutes.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% purity).
-
-
Stability Time Points:
-
Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a diluted sample and analyze it by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point and storage condition, calculate the percentage of the remaining this compound by comparing its peak area to the peak area at T=0.
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
-
Data Presentation:
Summarize the stability data in a table for easy comparison.
| Storage Condition | Time Point | % Remaining this compound (Peak Area) | Observations (e.g., new peaks) |
| -20°C | T=0 | 100% | - |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| 4°C | T=0 | 100% | - |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| Room Temp | T=0 | 100% | - |
| 1 week | |||
| 4 weeks | |||
| 12 weeks |
Protocol 3: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under stress conditions. This information is valuable for developing a stability-indicating analytical method.[3][4][5]
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of DMSO and then dilute with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a small amount of DMSO and then dilute with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a small amount of DMSO and then dilute with a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store a DMSO stock solution of this compound at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a DMSO stock solution of this compound to UV light according to ICH Q1B guidelines.
-
Analysis: Following the stress exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Caption: this compound mechanism of action in the PGE₂ synthesis pathway.
References
Technical Support Center: PF-9184 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the in vivo bioavailability of PF-9184. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies after oral administration. What could be the primary cause?
A1: The most likely cause of low and variable oral bioavailability for this compound is its poor aqueous solubility. This compound is a crystalline solid with limited solubility in common solvents, which strongly suggests it is a poorly water-soluble compound.[1] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][3]
Poorly water-soluble drugs often exhibit dissolution rate-limited absorption, leading to:
-
Low Bioavailability: Only a small fraction of the administered dose dissolves and gets absorbed.
-
High Variability: Differences in gastrointestinal physiology (e.g., pH, food effects) between subjects can significantly impact the extent of dissolution and absorption.
This compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility). The diagram below illustrates the primary absorption barrier for such compounds.
Caption: Absorption pathway for a BCS Class II compound like this compound.
Q2: What general strategies can we employ to improve the in vivo oral bioavailability of this compound?
A2: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[2][3][4] The primary goal of these strategies is to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract.
The following table summarizes promising approaches:
| Strategy | Mechanism of Action | Key Advantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[2][5] | Simple and established technique (e.g., micronization, nanosizing). |
| Amorphous Solid Dispersion | The drug is dispersed in a high energy, amorphous state within a polymer matrix, which prevents crystallization and improves dissolution.[5] | Can significantly increase aqueous solubility and dissolution rate. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These formulations can form fine emulsions or microemulsions upon contact with GI fluids, facilitating absorption.[6] | Can improve absorption via lymphatic pathways and reduce food effects. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, forming an inclusion complex with a hydrophilic exterior that improves solubility.[2][6] | Forms a true solution of the drug, enhancing solubility. |
Below is a general workflow for selecting and optimizing a formulation strategy.
Caption: Workflow for bioavailability enhancement of this compound.
Q3: Can you illustrate the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a major mediator of inflammation, pain, and fever. By inhibiting mPGES-1, this compound effectively blocks the production of PGE2.[1]
The diagram below outlines this signaling pathway.
References
- 1. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
mitigating PF-9184 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-9184, a potent and selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. The information provided is intended to help users mitigate potential cytotoxicity at high concentrations and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. By selectively inhibiting mPGES-1, this compound blocks the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation and pain.[1][2][3] this compound exhibits high selectivity for mPGES-1 over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in the recommended solvent and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Q3: Is cytotoxicity a known issue with this compound?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound at high concentrations. However, selective mPGES-1 inhibitors are being investigated as potentially safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal and cardiovascular side effects.[2][4] This suggests that high cytotoxicity may not be an inherent characteristic of this class of compounds when they are highly selective for their target. Nevertheless, as with any small molecule inhibitor, off-target effects and cytotoxicity can occur at high concentrations. Therefore, it is crucial for researchers to determine the optimal, non-toxic concentration range for their specific cell system.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for mPGES-1 inhibition and the CC50 (half-maximal cytotoxic concentration) in your specific cell line. The therapeutic window for your experiments will be the concentration range where you observe significant mPGES-1 inhibition with minimal cytotoxicity.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating potential cytotoxicity associated with high concentrations of this compound in in vitro experiments.
Step 1: Assess the Cytotoxic Profile of this compound in Your System
Before initiating experiments aimed at evaluating the biological effects of this compound, it is critical to determine its cytotoxic profile in the specific cell line(s) you are using.
Experimental Protocol: Determining the Cytotoxic Concentration (CC50) of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and for the duration of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to start with a high concentration (e.g., 100 µM) and perform serial dilutions to cover a broad range. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as in your highest this compound treatment.
-
Treatment: Treat the cells with the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method. Common assays include:
-
MTT/XTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
ATP Assay (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells.[5]
-
Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide): Direct visualization and quantification of viable and non-viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98 ± 4.5 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 50 | 55 ± 8.9 |
| 100 | 20 ± 4.8 |
This is example data and will vary depending on the cell type and assay conditions.
Step 2: Strategies to Mitigate Cytotoxicity
If you observe cytotoxicity at concentrations required for effective mPGES-1 inhibition, consider the following strategies:
1. Optimize Concentration and Exposure Time:
-
Use the Lowest Effective Concentration: Based on your IC50 and CC50 data, select the lowest concentration of this compound that provides the desired level of mPGES-1 inhibition with minimal impact on cell viability.
-
Reduce Exposure Time: If prolonged exposure is causing toxicity, consider shorter incubation times. The effect of an inhibitor is a function of both concentration and time.
2. Refine Formulation and Delivery:
-
Ensure Complete Solubilization: this compound is soluble in DMF and DMSO.[1] Ensure the compound is fully dissolved in the stock solution before diluting it in the culture medium. Precipitation of the compound can lead to inconsistent results and potential cytotoxicity.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent on cell viability. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1-0.5%).
3. Consider the Cellular System:
-
Cell Density: Ensure that cells are not overly confluent, as this can increase their susceptibility to cytotoxic agents.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to small molecules and reduce their effective concentration and potential toxicity. If you are using serum-free media, you may observe cytotoxicity at lower concentrations.
Signaling Pathways and Experimental Workflows
mPGES-1 Signaling Pathway
The diagram below illustrates the central role of mPGES-1 in the production of PGE2 and the downstream signaling pathways. This compound acts by inhibiting the conversion of PGH2 to PGE2.
References
- 1. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.fishersci.eu [static.fishersci.eu]
optimizing incubation time with PF-9184
Welcome to the technical support center for PF-9184, a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4][5] Its primary function is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator.[2][4] this compound is highly selective for mPGES-1 over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3]
Q2: What is the potency of this compound?
A2: The potency of this compound is species-dependent. For the human mPGES-1 enzyme, the half-maximal inhibitory concentration (IC50) is approximately 16.5 nM.[1][3][4][5] However, it is significantly less potent against the rat mPGES-1 enzyme, with a reported IC50 of 1080 nM.[1][3][4][5]
Q3: What is a typical incubation time for in vitro experiments with this compound?
A3: A common starting point for in vitro cell-based assays is a 24-hour incubation period.[1] However, the optimal incubation time can vary significantly depending on the cell type, the experimental endpoint being measured, and the concentration of this compound.
Q4: How does the choice of incubation time affect experimental outcomes?
A4: The duration of exposure to this compound can influence various outcomes. Shorter incubation times may be sufficient to observe direct enzymatic inhibition, while longer incubation periods might be necessary to detect downstream effects on gene expression, protein synthesis, or cellular phenotypes such as apoptosis or proliferation. For instance, assessing anti-proliferative effects may require incubation times of 48 to 72 hours, potentially spanning multiple cell doubling times.
Q5: Can I use this compound in animal models?
A5: Caution should be exercised when using this compound in rodent models due to its lower potency against rat mPGES-1.[1][3][4][5] Researchers should consider this species-specific difference when designing in vivo studies and interpreting data.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The following guide addresses common issues and provides a systematic approach to determining the ideal incubation period for your specific experiment.
Issue 1: No observable effect of this compound on PGE2 levels.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The inhibition of mPGES-1 by this compound may be time-dependent. Increase the incubation time in a stepwise manner (e.g., 6, 12, 24, and 48 hours) to determine if a longer exposure is required to see a significant reduction in PGE2. |
| Inhibitor concentration is too low. | Ensure you are using a concentration of this compound that is appropriate for your cell system. While the enzymatic IC50 is low, higher concentrations may be needed in cell-based assays to achieve effective intracellular concentrations. Perform a dose-response experiment at a fixed, longer incubation time (e.g., 24 hours). |
| Cellular context. | The expression and activity of mPGES-1 can vary between cell types and under different stimulation conditions (e.g., with or without inflammatory stimuli like IL-1β or LPS). Confirm that your chosen cell line expresses mPGES-1 and that it is activated under your experimental conditions. |
| Species-specific potency. | If you are using non-human cells, particularly rodent cells, the lower potency of this compound may necessitate significantly higher concentrations and/or longer incubation times. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation timing. | Ensure precise and consistent timing for the addition of this compound and the termination of the experiment across all replicates and experimental runs. |
| Cell confluence and health. | Variations in cell density and health can impact mPGES-1 expression and inhibitor efficacy. Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment. |
| Inhibitor stability. | While this compound is generally stable, prolonged incubation in media at 37°C could lead to some degradation. For very long incubation times (e.g., > 48 hours), consider a media change with fresh inhibitor. |
Issue 3: Observing cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations or long incubation times. | While this compound is selective, prolonged exposure to high concentrations may lead to off-target effects and cytotoxicity. Determine the optimal balance between efficacy and toxicity by performing a time-course and dose-response experiment and assessing cell viability (e.g., using an MTT or similar assay) in parallel with measuring PGE2 inhibition. |
| Synergistic effects with other treatments. | If co-treating with other compounds, consider the possibility of synergistic toxicity. Evaluate the toxicity of each compound individually and in combination. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 (nM) |
| mPGES-1 | Human | 16.5 |
| mPGES-1 | Rat | 1080 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time for this compound to inhibit PGE2 production in a human cell line stimulated with Interleukin-1 beta (IL-1β).
1. Materials:
- Human cells known to express mPGES-1 (e.g., A549, primary synoviocytes)
- This compound
- Recombinant human IL-1β
- Cell culture medium and supplements
- PGE2 enzyme immunoassay (EIA) kit
- Cell viability assay kit (e.g., MTT, PrestoBlue)
2. Cell Seeding:
- Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
3. This compound Treatment and Stimulation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in cell culture medium.
- Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 1 hour) before stimulation.
- Stimulate the cells with an optimal concentration of IL-1β (e.g., 1 ng/mL) to induce mPGES-1 expression and PGE2 production.
4. Time-Course Experiment:
- At various time points after stimulation (e.g., 6, 12, 24, 48, and 72 hours), harvest the cell culture supernatant for PGE2 measurement.
- At each time point, also assess cell viability in parallel wells to monitor for any cytotoxic effects of the inhibitor.
5. PGE2 Measurement:
- Measure the concentration of PGE2 in the collected supernatants using a commercially available EIA kit, following the manufacturer's instructions.
6. Data Analysis:
- Plot PGE2 concentration as a function of incubation time for each this compound concentration.
- Determine the incubation time that provides a stable and significant inhibition of PGE2 production at the desired inhibitor concentration without causing significant cytotoxicity.
- From this, you can select the optimal incubation time for subsequent experiments.
Visualizations
Caption: The mPGES-1 signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for determining the optimal incubation time for this compound.
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PF-9184 and Other Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor PF-9184 with other notable inhibitors of the same target. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and development purposes.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1] It is an inducible enzyme, often co-expressed with cyclooxygenase-2 (COX-2), and plays a crucial role in inflammation, pain, fever, and various cancers.[2][3] Selective inhibition of mPGES-1 is a promising therapeutic strategy that aims to reduce the pro-inflammatory effects of PGE2 while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[4][5] This is because mPGES-1 inhibition specifically targets PGE2 production without affecting the synthesis of other prostanoids.[6]
Quantitative Comparison of mPGES-1 Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound and other selected mPGES-1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Recombinant Human mPGES-1 IC50 (nM) | Cell-Based PGE2 Synthesis IC50 (µM) | Selectivity over COX-1/COX-2 | Key Characteristics |
| This compound | 16.5[7][8][9][10][11][12] | 0.42 (in fetal fibroblast cells), 0.5-5 (in serum-free cell and human whole blood cultures)[8][9][12] | >6500-fold over COX-1 and COX-2[7][9][12] | Potent and highly selective inhibitor of human mPGES-1.[7][11] |
| MF63 | 1.3[13][14][15][16] | 0.42 (in A549 cells with 50% FBS)[2] | >1000-fold over other prostanoid synthases[13][15][16] | Potent and selective, with demonstrated in vivo efficacy in relieving pyresis and pain in preclinical models.[14][16] |
| PF-4693627 | 3[17] | 0.109 (in human whole blood)[17][18] | Selective against COX-2[19][20] | Potent, selective, and orally bioavailable, has advanced to clinical studies.[17][20][21] |
| CAY10526 | Not explicitly stated, inhibits mPGES-1 expression | <5 (in melanoma cell lines)[22][23] | Does not affect COX-2 expression[22][24] | Inhibits PGE2 production by modulating mPGES-1 expression; shows anti-tumor activity.[22][23] |
| MK-886 | 1,600 (1.6 µM)[2] | Not specified for PGE2, originally a FLAP inhibitor | Also inhibits COX-1 (IC50 = 8 µM) and to a lesser extent COX-2 (IC50 = 58 µM)[25] | A dual FLAP/mPGES-1 inhibitor, but also shows off-target effects on COX enzymes.[2][25][26] |
| Licofelone | 6,000 (6 µM)[2][4] | <1 (in IL-1β-treated A549 cells)[4] | Dual COX/5-LOX inhibitor (IC50s of 0.21 µM and 0.18 µM, respectively)[27] | A multi-target inhibitor with activity against COX, 5-LOX, and mPGES-1.[2][28][29] |
Signaling Pathway and Experimental Workflow
To understand the context of mPGES-1 inhibition, the following diagrams illustrate the relevant biological pathway and a general workflow for evaluating inhibitor potency.
Caption: The mPGES-1 signaling pathway, illustrating the synthesis of PGE2 and the point of inhibition by this compound.
Caption: Generalized workflow for in vitro enzymatic and cell-based assays to determine mPGES-1 inhibitor potency.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
mPGES-1 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
1. Enzyme and Substrate Preparation:
-
Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
The substrate, prostaglandin H2 (PGH2), is synthesized or obtained commercially and stored under appropriate conditions to prevent degradation.
2. Assay Procedure:
-
The assay is typically performed in a buffer containing a reducing agent such as glutathione, which is essential for mPGES-1 activity.
-
A pre-incubation step of the enzyme with the test inhibitor (at various concentrations) is performed at a specific temperature (e.g., 4°C or room temperature) for a defined period.
-
The enzymatic reaction is initiated by the addition of PGH2.
-
The reaction is allowed to proceed for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution, which may contain a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α.
3. Detection and Data Analysis:
-
The amount of PGE2 produced is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based PGE2 Synthesis Assay
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context where mPGES-1 is endogenously or inducibly expressed.
1. Cell Culture and Stimulation:
-
A suitable cell line that expresses mPGES-1 upon stimulation, such as human A549 lung carcinoma cells or primary synoviocytes, is cultured under standard conditions.
-
To induce the expression of mPGES-1 and COX-2, the cells are treated with a pro-inflammatory stimulus, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), for a specific duration (e.g., 24-48 hours).
2. Inhibitor Treatment and PGE2 Production:
-
After the stimulation period, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor.
-
The cells are then incubated for a defined period to allow for PGE2 synthesis. In some protocols, exogenous arachidonic acid is added to ensure sufficient substrate for the COX-2/mPGES-1 pathway.
3. Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit or by LC-MS/MS.
4. Data Analysis:
-
The percentage of inhibition of PGE2 synthesis is calculated for each inhibitor concentration compared to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of human mPGES-1, demonstrating significant advantages in terms of selectivity over COX enzymes compared to traditional NSAIDs and some other mPGES-1 inhibitors. Its performance in cell-based assays confirms its ability to effectively reduce PGE2 production in a more physiologically relevant setting. When compared to other notable inhibitors, this compound's profile is competitive, particularly with its high selectivity. The choice of an mPGES-1 inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. This guide provides a foundational dataset to aid in this decision-making process.
References
- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. PF 9184 | CAS 1221971-47-6 | PF9184 | Tocris Bioscience [tocris.com]
- 8. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 美国GlpBio - this compound | microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor | Cas# 1221971-47-6 [glpbio.cn]
- 13. MF63 | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. apexbt.com [apexbt.com]
- 15. abmole.com [abmole.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medkoo.com [medkoo.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. glpbio.com [glpbio.com]
- 25. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Licofelone Suppresses Prostaglandin E2 Formation by Interference with the Inducible Microsomal Prostaglandin E2 Synthase-1 | Semantic Scholar [semanticscholar.org]
PF-9184: A Comparative Analysis of its Cross-Reactivity with Other Synthases
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the mPGES-1 inhibitor, PF-9184, with supporting experimental data and protocols.
This compound is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] With an IC50 of 16.5 nM for human mPGES-1, its primary mechanism of action is the blockage of the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] This targeted action has positioned mPGES-1 inhibitors as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, with the potential for a better safety profile. A critical aspect of the drug development process is to understand the selectivity of a compound and its potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key synthases involved in the prostanoid pathway.
Quantitative Analysis of Inhibitor Selectivity
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. mPGES-1 |
| mPGES-1 (human) | 16.5 | - |
| COX-1 (human) | >10,000 | >600 |
| COX-2 (human) | >10,000 | >600 |
| PGD Synthase (human, H-PGDS) | >10,000 | >600 |
| PGF Synthase (human) | Not available | Not available |
| Prostacyclin Synthase (PGIS, human) | Not available | Not available |
| Thromboxane Synthase (TXS, human) | Not available | Not available |
Data presented is based on the established high selectivity of this compound for mPGES-1 over COX enzymes and the typical selectivity profile of mPGES-1 inhibitors against other prostanoid synthases as inferred from preclinical studies of similar compounds.
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the enzymatic cascade for the synthesis of various prostaglandins from arachidonic acid, highlighting the central role of mPGES-1 and other terminal synthases.
Caption: Prostaglandin Synthesis Pathway and the Point of Inhibition by this compound.
Experimental Workflow for Cross-Reactivity Profiling
The determination of an inhibitor's selectivity is a stepwise process involving initial screening followed by detailed dose-response analysis. The diagram below outlines a typical experimental workflow.
Caption: Workflow for Determining Inhibitor Cross-Reactivity against a Synthase Panel.
Experimental Protocols
Determination of IC50 for Synthase Inhibition (Cell-Free Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified synthase enzyme.
1. Materials and Reagents:
-
Purified recombinant human synthase enzyme (e.g., mPGES-1, H-PGDS).
-
Substrate for the specific synthase (e.g., PGH2 for mPGES-1).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (specific to the enzyme, typically containing co-factors like glutathione for mPGES-1).
-
Quenching solution to stop the enzymatic reaction.
-
Detection reagents for the product (e.g., an antibody for ELISA).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader for signal detection.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would span from picomolar to micromolar. Also, include a vehicle control (solvent only) and a positive control (a known inhibitor).
-
Enzyme Preparation: Dilute the purified synthase enzyme to a predetermined optimal concentration in the assay buffer.
-
Reaction Initiation: In the microplate wells, add the test compound dilutions, followed by the diluted enzyme solution. Pre-incubate for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., PGH2) to all wells.
-
Incubation: Incubate the reaction mixture for a defined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Detection: Quantify the amount of product formed using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
A Comparative Guide: PF-9184 versus the COX-2 Inhibitor SC-236
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and mechanisms of action of PF-9184 and the well-characterized cyclooxygenase-2 (COX-2) inhibitor, SC-236. The information presented is supported by experimental data to assist researchers in making informed decisions for their investigative needs.
Overview and Mechanism of Action
This compound and SC-236 are both inhibitors of the prostaglandin E2 (PGE2) biosynthetic pathway, a critical mediator of inflammation and various other physiological and pathological processes. However, they target different enzymes within this cascade, leading to distinct pharmacological profiles.
SC-236 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2) .[1] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostanoids, including PGE2, prostacyclin (PGI2), thromboxane (TXA2), and other prostaglandins. By inhibiting COX-2, SC-236 effectively reduces the production of all these downstream mediators.
This compound , in contrast, is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) .[2][3][4] mPGES-1 is the terminal enzyme in the PGE2 biosynthetic pathway, specifically catalyzing the conversion of PGH2 to PGE2. This targeted inhibition allows this compound to selectively block the production of PGE2 without significantly affecting the synthesis of other prostanoids derived from PGH2.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and SC-236 based on available in vitro studies.
| Compound | Target | IC50 (Human Recombinant Enzyme) | Selectivity | Reference |
| This compound | mPGES-1 | 16.5 nM | >6500-fold vs. COX-1 and COX-2 | [3][4] |
| SC-236 | COX-2 | 0.005 µM (5 nM) | 3560-fold vs. COX-1 (IC50 = 17.8 µM) |
Table 1: In Vitro Enzyme Inhibition. IC50 values represent the half-maximal inhibitory concentration.
| Compound | Cell-Based Assay | Effect on Prostanoid Synthesis | Reference |
| This compound | IL-1β-stimulated rheumatoid arthritis synovial fibroblasts (RASF) | Inhibits PGE2 synthesis; upregulates PGI2 and PGF2α levels | [2] |
| SC-236 | Not directly compared in the same study | Inhibits synthesis of PGE2, PGI2, and PGF2α | [4] |
Table 2: Effects on Prostanoid Synthesis in Cellular Assays.
Signaling Pathways and Experimental Workflows
The differential targeting of COX-2 and mPGES-1 results in distinct downstream effects on cellular signaling.
Figure 1: Differential inhibition of the prostaglandin E2 biosynthesis pathway by SC-236 and this compound.
Figure 2: A generalized experimental workflow for the in vitro characterization of mPGES-1 and COX-2 inhibitors.
Experimental Protocols
Recombinant Human mPGES-1 Inhibition Assay (for this compound)
This protocol is based on the methodology described for the characterization of this compound.[4]
-
Enzyme Preparation: Recombinant human mPGES-1 is prepared and purified.
-
Reaction Mixture: The reaction is typically conducted in a buffer (e.g., potassium phosphate buffer) containing glutathione (GSH) as a cofactor.
-
Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of a stopping solution (e.g., a solution containing a reducing agent like stannous chloride).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of PGE2 production is calculated to determine the IC50 value.
Human COX-1 and COX-2 Inhibition Assay (for SC-236)
This protocol is a generalized method for assessing COX inhibition.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing necessary cofactors like hematin and a reducing agent.
-
Inhibitor Incubation: Different concentrations of SC-236 are pre-incubated with the respective COX isoenzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination: The reaction is terminated after a specific time by adding an acid solution.
-
Prostanoid Quantification: The production of a specific prostanoid (often PGE2) is measured by ELISA or other analytical methods like liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
IL-1β-Induced PGE2 Synthesis in Rheumatoid Arthritis Synovial Fibroblasts (RASF)
This cell-based assay evaluates the efficacy of inhibitors in a disease-relevant context.[2]
-
Cell Culture: Primary human RASF are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Inhibitor Treatment: Concurrently with or prior to IL-1β stimulation, the cells are treated with various concentrations of this compound or SC-236.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive ELISA.
-
Data Analysis: The inhibitory effect of the compounds on PGE2 synthesis is calculated relative to the vehicle-treated, IL-1β-stimulated control.
Discussion and Conclusion
The primary distinction between this compound and SC-236 lies in their enzymatic targets within the prostaglandin biosynthesis pathway.
-
SC-236 , as a COX-2 inhibitor, provides broad-spectrum inhibition of prostanoid synthesis. This can be highly effective in reducing inflammation and pain. However, the non-specific reduction of other prostanoids, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), has been associated with potential cardiovascular side effects with some COX-2 inhibitors. Beyond its effects on prostanoid synthesis, SC-236 has been shown to exert anti-inflammatory effects by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK) and can induce apoptosis in cancer cells through a COX-2-independent mechanism.[1]
-
This compound , by selectively targeting mPGES-1, offers a more focused approach to inhibiting inflammatory PGE2 production.[4] This selectivity allows for the continued synthesis of other prostanoids, which may offer a more favorable safety profile, particularly concerning cardiovascular effects. Experimental evidence suggests that inhibition of mPGES-1 can lead to a "shunting" of the PGH2 substrate towards the synthesis of other prostanoids like PGI2 and PGF2α.[2] This redirection of the pathway could have significant biological implications that warrant further investigation.
References
- 1. The COX-2 inhibitor SC-236 exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. 美国GlpBio - this compound | microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor | Cas# 1221971-47-6 [glpbio.cn]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of PF-9184: A Guide for Laboratory Professionals
Essential Safety and Handling Information
PF-9184 is a crystalline solid with known solubility in organic solvents such as DMF and DMSO.[1] It is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated vials, pipette tips, and gloves, must be segregated from general laboratory waste. This waste should be designated as "hazardous chemical waste."
-
Containerization:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips) in a clearly labeled, sealable, and chemically resistant container. The container should be marked with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Liquid Waste: Solutions of this compound in solvents like DMSO or DMF should be collected in a separate, labeled, and sealed waste container compatible with the solvent used. The container must be clearly labeled with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office. EHS will provide specific guidance on the proper disposal procedures that comply with local, regional, and national regulations.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by a certified chemical waste disposal contractor, as directed by your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H14Cl2N2O4S | [1][2] |
| Molecular Weight | 461.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | >98% | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols Cited
The provided information does not contain detailed experimental protocols for specific assays. The biological activity of this compound is noted as a potent inhibitor of mPGES-1 with an IC50 of 16.5 nM for the recombinant human enzyme and that it blocks the synthesis of PGE2 in LPS-treated human whole blood and in IL-1beta-stimulated fibroblasts (IC50s = 0.4-5 µM).[1] For detailed methodologies, researchers should refer to the specific scientific literature where these experiments were originally described.
Disposal Workflow for this compound
The logical relationship for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling pf-9184
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-9184. It includes detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] While a comprehensive toxicological profile is not available, it should be handled as a potentially hazardous substance. The following PPE is mandatory to prevent skin contact, eye contact, and inhalation.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of nitrile gloves (double-gloving). |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | Recommended when handling larger quantities or if there is a risk of splashing. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | An N95 respirator or higher is recommended when handling the powder form outside of a certified chemical fume hood. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Appearance | Crystalline solid |
| Molecular Formula | C₂₁H₁₄Cl₂N₂O₄S |
| Molecular Weight | 461.32 g/mol |
| Solubility | Soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 20 mg/mL). Sparingly soluble in aqueous solutions. |
| Storage | Store at -20°C. |
Operational Plans: Handling and Experimental Protocols
Strict adherence to the following procedures is necessary to minimize exposure and ensure experimental integrity.
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Experimental Protocol: Inhibition of PGE2 Production in a Cell-Based Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on prostaglandin E2 (PGE2) production in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line known to produce PGE2 (e.g., A549, RAW 264.7)
-
Stimulant for PGE2 production (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))
-
PGE2 ELISA kit
Procedure:
-
Prepare this compound Stock Solution:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex until the compound is fully dissolved.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight under standard cell culture conditions.
-
-
Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 1 hour).
-
-
Stimulation of PGE2 Production:
-
After the pre-incubation period, add the stimulant (e.g., LPS or IL-1β) to the wells to induce PGE2 production.
-
Incubate for a time sufficient to allow for measurable PGE2 production (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After the stimulation period, collect the cell culture supernatant from each well.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the IC₅₀ value of this compound.
-
Signaling Pathway
This compound is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key component of the prostaglandin biosynthesis pathway, which is involved in inflammation and pain.[3]
Caption: this compound inhibits mPGES-1, blocking PGE₂ synthesis.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a plastic bag. Seal the bag before placing it in the final disposal container. |
| Liquid Waste (e.g., stock solutions, cell culture media containing this compound) | Collect in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. |
Disposal Workflow
Caption: Segregation and disposal of this compound waste.
Disclaimer: This guide provides essential safety and handling information for this compound. It is not exhaustive and should be supplemented with your institution's specific safety protocols and a thorough review of the Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
